Ethyl 3-{[(2-nitrophenyl)sulfanyl]amino}benzoate
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Overview
Description
Ethyl 3-{[(2-nitrophenyl)sulfanyl]amino}benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of an ethyl ester group, a nitrophenyl sulfanyl group, and an amino group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(2-nitrophenyl)sulfanyl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of 3-amino benzoic acid with 2-nitrobenzenethiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate product. This intermediate is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(2-nitrophenyl)sulfanyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) can be used as reducing agents.
Substitution: Various electrophiles such as acyl chlorides or sulfonyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Acylated or sulfonylated derivatives.
Scientific Research Applications
Ethyl 3-{[(2-nitrophenyl)sulfanyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-{[(2-nitrophenyl)sulfanyl]amino}benzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitrophenyl sulfanyl group may play a crucial role in binding to these targets, while the benzoate core provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(2-nitrophenyl)sulfanyl]amino}benzoate
- Methyl 3-{[(2-nitrophenyl)sulfanyl]amino}benzoate
- Isopropyl 3-{[(2-nitrophenyl)sulfanyl]amino}benzoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the ethyl ester group may influence its solubility and interaction with biological membranes, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H14N2O4S |
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Molecular Weight |
318.3 g/mol |
IUPAC Name |
ethyl 3-[(2-nitrophenyl)sulfanylamino]benzoate |
InChI |
InChI=1S/C15H14N2O4S/c1-2-21-15(18)11-6-5-7-12(10-11)16-22-14-9-4-3-8-13(14)17(19)20/h3-10,16H,2H2,1H3 |
InChI Key |
AEDCWMBLPIGNSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NSC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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